Methyl 2-amino-4,6-dimethoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various starting materials and reagents. For instance, methyl 2-substituted-4-benzoxazolecarboxylates were synthesized from methyl 2-amino-3-hydroxybenzoate, suggesting that similar starting materials could potentially be used for the synthesis of methyl 2-amino-4,6-dimethoxybenzoate . Additionally, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid through methylation and subsequent reactions indicates a possible pathway for introducing methoxy groups into the benzene ring .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was elucidated, showing a slightly warped ring system and the orientation of substituents . This information can be useful in predicting the molecular structure of methyl 2-amino-4,6-dimethoxybenzoate, as the position and nature of substituents can significantly affect the overall geometry of the molecule.
Chemical Reactions Analysis
The papers describe various chemical reactions that could be relevant to the reactivity of methyl 2-amino-4,6-dimethoxybenzoate. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to a series of transformations, including methylation, catalytic hydrogenation, and reduction . These reactions could provide insights into how methyl 2-amino-4,6-dimethoxybenzoate might behave under similar conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of methyl 2-amino-4,6-dimethoxybenzoate are not directly reported, the properties of structurally similar compounds can offer some clues. For example, the synthesis of a new polymorph of 2,6-dimethoxybenzoic acid reveals information about crystal structure and hydrogen bonding patterns . Additionally, the synthesis of 2,6-dimethoxybenzoic acid provides details on reaction conditions and yields, which could be relevant for the synthesis and purification of methyl 2-amino-4,6-dimethoxybenzoate .
Scientific Research Applications
1. Chemical Reactivity and Nucleophilicity
Methyl 2-amino-4,6-dimethoxybenzoate is studied for its nitrogen and carbon nucleophilicities. Forlani et al. (2006) examined the reactions of 2-aminothiazole derivatives with 4,6-dinitrobenzofuroxan, revealing their reactivity and nucleophilicity, comparable to N-methylindole and indole (Forlani et al., 2006).
2. Role in Synthesis of Complex Compounds
This compound is used in the synthesis of complex chemical structures. Charlton et al. (1990) described its use in the asymmetric synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene, a process starting from 2-amino-4,5-dimethoxybenzoic acid (Charlton et al., 1990).
3. Involvement in Natural Product Chemistry
Reisch et al. (1990) used methyl 6-amino-2,3-dimethoxybenzoate, derived from methyl 2-amino-4,6-dimethoxybenzoate, in the synthesis of new acridone alkaloids, showing its potential in natural product chemistry (Reisch et al., 1990).
4. Application in Analyzing Molecular Interactions
Tormo et al. (2008) investigated the interactions between an anesthetic analogue, methyl 2-amino-4,5-dimethoxybenzoate, and human serum albumin, providing insights into molecular dynamics and interactions in biological systems (Tormo et al., 2008).
Safety And Hazards
Methyl 2-amino-4,6-dimethoxybenzoate has been classified with the GHS07 pictogram, indicating that it is harmful if swallowed . The compound has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements for this compound are P261-P305+P351+P338 .
properties
IUPAC Name |
methyl 2-amino-4,6-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIFIORAYHVIGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468414 | |
Record name | methyl 2-amino-4,6-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4,6-dimethoxybenzoate | |
CAS RN |
379228-26-9 | |
Record name | methyl 2-amino-4,6-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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